molecular formula C9H6FN3O2S2 B2365640 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899966-46-2

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Cat. No.: B2365640
CAS No.: 899966-46-2
M. Wt: 271.28
InChI Key: XHAJCWPMWPEPFD-UHFFFAOYSA-N
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Description

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a chemical compound known for its unique molecular structure and versatile applications in scientific research. This compound is characterized by the presence of a fluoro-substituted benzo[e][1,2,4]thiadiazine ring system, which is linked to an acetonitrile group via a thioether linkage. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable compound in fields such as drug development, material science, and environmental research.

Preparation Methods

The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile typically involves the reaction of a fluoro-substituted benzo[e][1,2,4]thiadiazine derivative with a suitable thioether reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity and properties.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted position, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar compounds to 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile include:

    2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone: This compound has a morpholino group instead of an acetonitrile group, which affects its reactivity and applications.

    2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone: The presence of a phenylpiperazine group introduces additional steric and electronic effects, influencing the compound’s interactions with biological targets.

    2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone: This compound contains a piperidine group, which can enhance its binding affinity to certain molecular targets.

These similar compounds highlight the versatility of the benzo[e][1,2,4]thiadiazine scaffold and its potential for modification to achieve desired properties and applications.

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJCWPMWPEPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)S(=O)(=O)N=C(N2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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